molecular formula C12H10ClNO3 B1641213 Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate CAS No. 2082-14-6

Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate

Cat. No.: B1641213
CAS No.: 2082-14-6
M. Wt: 251.66 g/mol
InChI Key: IKSPPYJJAHLWCP-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a 4-chlorophenyl group at the 5-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which then undergoes cyclization with an amine, such as hydroxylamine, to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Oxazole-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl oxazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The presence of the 4-chlorophenyl group can enhance lipophilicity, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate is unique due to the combination of the ethyl ester and 4-chlorophenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSPPYJJAHLWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate
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